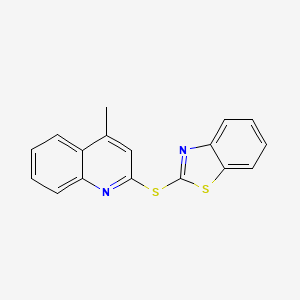![molecular formula C12H14O2 B5115552 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine](/img/structure/B5115552.png)
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine (THID) is a complex organic molecule that has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields. THID is a bicyclic compound that contains two fused rings and a dioxine group. This molecule has been synthesized using several methods, and its synthesis has been optimized to produce high yields and purity.
作用机制
The mechanism of action of 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine is not fully understood, but it is believed to act on several molecular targets. In cancer cells, this compound has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce DNA damage and inhibit DNA repair mechanisms. This compound has also been shown to inhibit angiogenesis, a process that is essential for the growth and spread of tumors. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
实验室实验的优点和局限性
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the research on 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine. In medicinal chemistry, the development of new derivatives of this compound with improved pharmacological properties is an area of active research. In material science, the synthesis of new materials using this compound as a building block is an area of interest. In organic synthesis, the development of new methods for the synthesis of this compound and its derivatives is an area of active research. Additionally, the investigation of the mechanism of action of this compound and its derivatives is an area of interest, which may lead to the discovery of new molecular targets for the treatment of various diseases.
合成方法
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine can be synthesized using several methods, including cyclization of substituted 2-phenylindan-1-ones, reduction of 2,3-dihydro-1H-inden-1-ones, and oxidative cyclization of 2-(2-phenylethyl)phenols. The most efficient method for the synthesis of this compound is the cyclization of substituted 2-phenylindan-1-ones using Lewis acid catalysts such as aluminum chloride or zinc chloride. This method yields this compound in high purity and yield.
科学研究应用
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a chiral ligand in asymmetric catalysis. In material science, this compound has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.
属性
IUPAC Name |
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-13-7-10-6-9-4-2-3-5-11(9)12(10)14-8/h2-5,8,10,12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENHLSGTOXISDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2CC3=CC=CC=C3C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B5115472.png)
![N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5115479.png)
![N-[2-(2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5115484.png)
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115503.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5115507.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5115509.png)
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115515.png)
![2-chloro-4-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5115521.png)
![{2-methoxy-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5115526.png)
![1-(4-ethoxyphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5115536.png)


![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B5115557.png)

